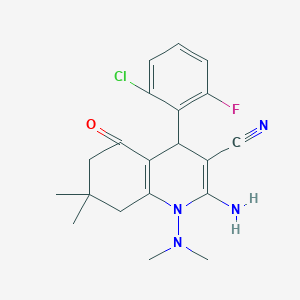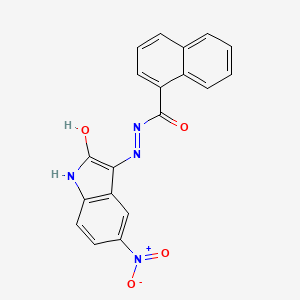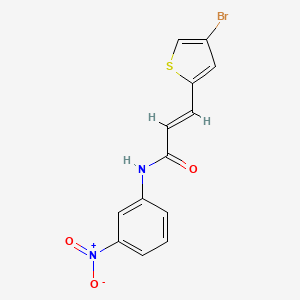![molecular formula C11H14BrNO6S B5997193 3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid](/img/structure/B5997193.png)
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid is a chemical compound with the molecular formula C11H14BrNO6S It is characterized by the presence of a bromine atom attached to a benzoic acid core, along with a sulfamoyl group substituted with two hydroxyethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid typically involves the following steps:
Sulfamoylation: The sulfamoyl group is introduced by reacting the brominated benzoic acid with a sulfamoyl chloride derivative in the presence of a base such as triethylamine.
Hydroxyethylation: The final step involves the reaction of the sulfamoylated intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyethyl groups can be oxidized to aldehydes or carboxylic acids, or reduced to primary alcohols.
Condensation Reactions: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Acid chlorides or anhydrides for esterification; amines for amidation.
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atom.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Condensation: Esters or amides.
科学的研究の応用
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a component in chemical processes.
作用機序
The mechanism of action of 3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl groups and the sulfamoyl moiety can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
類似化合物との比較
Similar Compounds
3-(2-Hydroxyethylsulfamoyl)benzeneboronic acid: Similar structure but with a boronic acid group instead of a bromine atom.
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Contains a thiazole ring and a chloro substituent.
Uniqueness
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid is unique due to the combination of its bromine atom and the bis(hydroxyethyl)sulfamoyl group, which confer specific reactivity and potential biological activity not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO6S/c12-9-2-1-8(11(16)17)7-10(9)20(18,19)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNOKKVLPJNEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N(CCO)CCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5997139.png)
![{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B5997155.png)
![1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B5997163.png)
![4-bromo-2-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]phenol](/img/structure/B5997165.png)
![N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1-(2-morpholin-4-ylethyl)triazole-4-carboxamide](/img/structure/B5997173.png)

![5-amino-1-(2-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B5997184.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-ethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5997198.png)
![2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B5997205.png)
![5-phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole](/img/structure/B5997212.png)
![N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5997216.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B5997227.png)
